3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl
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Overview
Description
3-[(Tetrahydro-2H-pyran-4-yl)oxy]Benzenamine is an organic compound with the molecular formula C11H15NO2 It is characterized by a benzene ring substituted with an amine group and a tetrahydro-2H-pyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydro-2H-pyran in the presence of an acid catalyst to form the corresponding tetrahydropyranyl ether. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Tetrahydro-2H-pyran-4-yl)oxy]Benzenamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[(Tetrahydro-2H-pyran-4-yl)oxy]Benzenamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, while the tetrahydropyranyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tetrahydro-2H-pyran-2-yl)oxy]Benzenamine
- 2-[(Tetrahydro-2H-pyran-4-yl)oxy]Benzenamine
- 3-[(Tetrahydro-2H-pyran-2-yl)oxy]Benzenamine
Uniqueness
3-[(Tetrahydro-2H-pyran-4-yl)oxy]Benzenamine is unique due to the specific positioning of the tetrahydropyranyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(oxan-4-yloxy)aniline |
InChI |
InChI=1S/C11H15NO2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10H,4-7,12H2 |
InChI Key |
ZOZJQTATUUZNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CC=CC(=C2)N |
Origin of Product |
United States |
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